Developmental Toxicity Null Phenotype: 35-DCN vs. Nitrofen (2,4-DCN) in the Chernoff/Kavlock In Vivo Mouse Screen
In the definitive Francis (1989) study, outbred Swiss mice were administered 3,5-dichlorophenyl 4′-nitrophenyl ether (35-DCN) at doses equipotent to those at which nitrofen (2,4-dichlorophenyl 4′-nitrophenyl ether) is highly teratogenic. The monochlorinated analogs and all five dichlorinated nitrofen analogs—including 35-DCN—were inactive at the doses given [1]. By contrast, nitrofen at 50 mg/kg/d caused missing Harderian glands in pups, and at 100 mg/kg/d produced significant perinatal mortality. The 3,5-dichloro isomer therefore exhibits a null phenotype for developmental toxicity under conditions where the 2,4-dichloro isomer (nitrofen) is a potent teratogen [1].
| Evidence Dimension | Developmental toxicity (Chernoff/Kavlock screen: prenatal toxicity, postnatal toxicity, Harderian gland effects) |
|---|---|
| Target Compound Data | 35-DCN (3,5-dichlorophenyl 4′-nitrophenyl ether): Inactive at all doses tested (doses not explicitly stated but matched to nitrofen-equipotent levels); no missing Harderian glands; no perinatal mortality |
| Comparator Or Baseline | Nitrofen (2,4-dichlorophenyl 4′-nitrophenyl ether): Missing Harderian glands at 50 and 100 mg/kg/d; significant perinatal mortality at 100 mg/kg/d |
| Quantified Difference | Qualitative: active (nitrofen) vs. inactive (35-DCN). Quantitative: 50 mg/kg/d nitrofen threshold for Harderian gland effect vs. no effect for 35-DCN at matched doses. |
| Conditions | Outbred Swiss mice (Mus musculus), oral gavage, Chernoff/Kavlock prenatal/postnatal toxicity screen |
Why This Matters
For researchers requiring a non-teratogenic diphenyl ether Protox inhibitor as a negative control or for SAR studies, 35-DCN provides a structurally matched compound with a null developmental toxicity phenotype, enabling cleaner experimental design than using unrelated chemical classes.
- [1] Francis, B.M. (1989) Relative developmental toxicities of nine diphenyl ethers related to nitrofen. Environmental Toxicology and Chemistry, 8(8): 681–688. DOI: 10.1002/etc.5620080806. View Source
